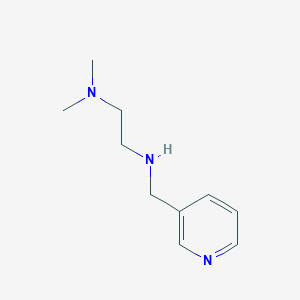
N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.27 g/mol . It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine can be synthesized through the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under appropriate conditions . The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the ethane-1,2-diamine backbone can be modified.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or inhibit enzyme activity. The specific pathways involved depend on the particular application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine include:
- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine is unique due to the position of the pyridine ring at the 3-position, which can influence its chemical reactivity and binding properties compared to similar compounds with the pyridine ring at different positions. This unique structure allows for specific interactions with molecular targets and can result in distinct biological and chemical activities.
Properties
IUPAC Name |
N',N'-dimethyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-6-12-9-10-4-3-5-11-8-10/h3-5,8,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQVQONQGFXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
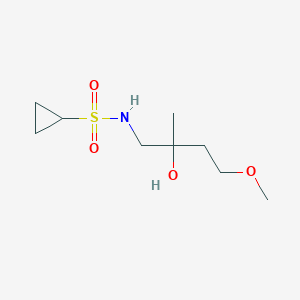
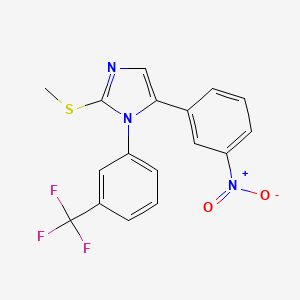
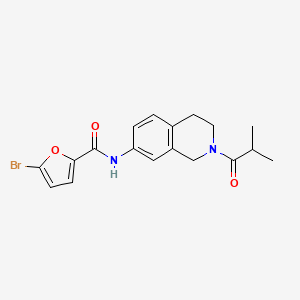
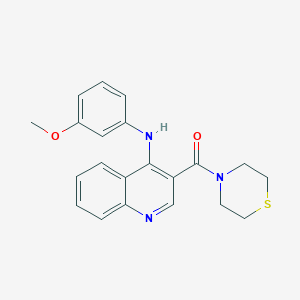

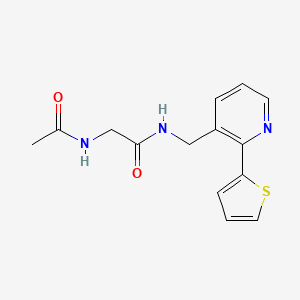
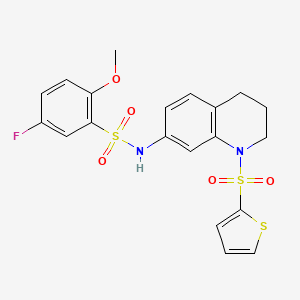
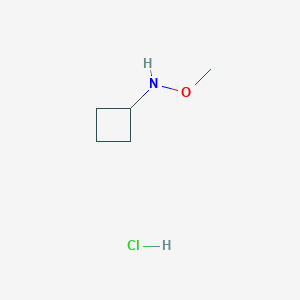
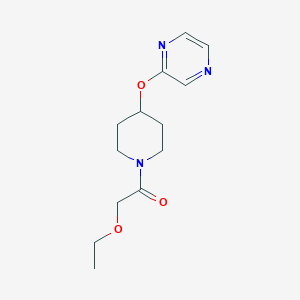
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2781722.png)
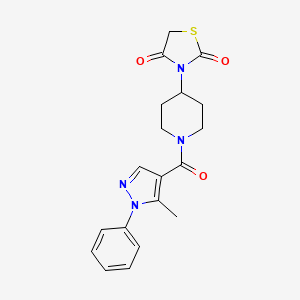
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)
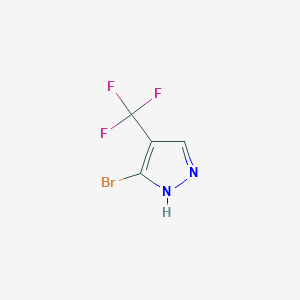
![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)
